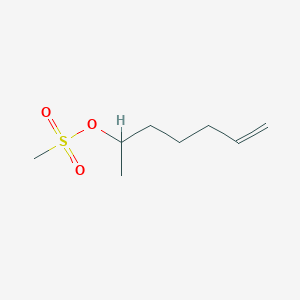

Hept-6-en-2-yl methanesulfonate

Übersicht

Beschreibung

Hept-6-en-2-yl methanesulfonate is an organic compound belonging to the class of sulfonates. It is characterized by the presence of a methanesulfonate group attached to a hept-6-en-2-yl chain. The molecular formula of this compound is C8H16O3S, and it has a molecular weight of 192.28 g/mol . This compound is used in various fields, including medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hept-6-en-2-yl methanesulfonate can be synthesized through the reaction of hept-6-en-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and involves the formation of a sulfonate ester linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Hept-6-en-2-yl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The double bond in the hept-6-en-2-yl chain can undergo oxidation to form epoxides or diols.

Reduction Reactions: The compound can be reduced to form hept-6-en-2-yl alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

Substitution Reactions: Products include hept-6-en-2-yl azide, hept-6-en-2-yl thiocyanate, and hept-6-en-2-yl methoxide.

Oxidation Reactions: Products include hept-6-en-2,3-epoxide and hept-6-en-2,3-diol.

Reduction Reactions: The major product is hept-6-en-2-yl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Hept-6-en-2-yl methanesulfonate undergoes various chemical reactions:

- Substitution Reactions : The methanesulfonate group can be substituted by nucleophiles such as amines and thiols.

- Oxidation Reactions : The double bond in the hept-6-en chain can be oxidized to form epoxides or diols.

- Reduction Reactions : It can be reduced to yield hept-6-en-2-yl alcohol.

These reactions facilitate the formation of numerous derivatives useful in research and industrial applications.

Organic Synthesis

This compound is widely used as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic molecules.

Biological Studies

The compound is utilized in enzyme mechanism studies and biochemical assays. For example, it acts as a substrate to investigate the kinetics of enzymatic reactions, providing insights into enzyme functionality and inhibition mechanisms.

Medicinal Chemistry

Research indicates potential applications in drug delivery systems and as a prodrug for targeted therapies. Its reactivity allows for modifications that enhance bioavailability and therapeutic efficacy.

Industrial Applications

In industry, this compound is employed in producing specialty chemicals. Its role as a reagent facilitates various chemical manufacturing processes, contributing to the development of functional materials.

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the use of this compound as a precursor for synthesizing biologically active compounds. The compound facilitated the formation of various derivatives that exhibited significant antimicrobial properties.

Case Study 2: Enzyme Inhibition Studies

Research involving this compound highlighted its role in studying enzyme inhibition mechanisms. The compound was shown to effectively alkylate nucleophilic sites on enzymes, leading to decreased enzymatic activity and providing insights into drug design strategies.

Wirkmechanismus

The mechanism of action of hept-6-en-2-yl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This alkylation can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular apoptosis .

Vergleich Mit ähnlichen Verbindungen

Hept-6-en-2-yl methanesulfonate can be compared with other similar compounds such as:

Hept-6-en-1-yl methanesulfonate: Similar structure but with the methanesulfonate group attached to the first carbon atom instead of the second.

Hept-6-en-3-yl methanesulfonate: The methanesulfonate group is attached to the third carbon atom.

Hex-5-en-2-yl methanesulfonate: A similar compound with a shorter carbon chain .

The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and applications in various fields.

Biologische Aktivität

Hept-6-en-2-yl methanesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is an aliphatic sulfonate ester derived from hept-6-ene. Its structural formula can be represented as follows:

The compound's structure features a double bond at position 6, which may contribute to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various related compounds, including those containing similar functional groups. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for several related compounds:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 6-Hepten-2-yl derivatives | 128 | Staphylococcus aureus |

| 6-Hepten-2-yl derivatives | 512 | Escherichia coli |

| Fluconazole | 64 | Candida spp. |

The exact MIC for this compound remains to be determined (TBD), but related compounds exhibit varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Antifungal Activity : A study investigated the antifungal properties of various heptenyl derivatives, where it was observed that certain structural modifications enhanced efficacy against fungal strains. The results indicated that compounds with a similar backbone to this compound could potentially exhibit significant antifungal activity .

- Cytotoxicity Assessments : The cytotoxic effects of heptene derivatives were evaluated using murine fibroblast cell lines. The viability percentage was measured using the MTT assay, revealing that some derivatives showed low cytotoxicity at concentrations close to their MIC values, suggesting a favorable therapeutic index .

Synthesis and Biological Evaluation

Recent advancements in synthetic methodologies have facilitated the preparation of heptene derivatives, including this compound. The synthesis often involves reactions that introduce functional groups known to enhance biological activity. For instance, studies indicate that modifications leading to increased lipophilicity can enhance antimicrobial potency but may also affect cytotoxicity .

The mechanisms by which heptene derivatives exert their biological effects are still under investigation. Preliminary data suggest that these compounds may disrupt cellular membranes or interfere with metabolic pathways in target organisms, although specific pathways for this compound have not been fully elucidated.

Eigenschaften

IUPAC Name |

hept-6-en-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-4-5-6-7-8(2)11-12(3,9)10/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJPJLRKSQFXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.